![molecular formula C12H23ClN2O3S B2456007 N-[(1-Butylsulfonylpyrrolidin-3-yl)methyl]-2-chloropropanamide CAS No. 2411235-70-4](/img/structure/B2456007.png)
N-[(1-Butylsulfonylpyrrolidin-3-yl)methyl]-2-chloropropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-Butylsulfonylpyrrolidin-3-yl)methyl]-2-chloropropanamide, also known as Boc-3-amino-4-chlorobenzyl alcohol, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mecanismo De Acción
The exact mechanism of action of N-[(1-Butylsulfonylpyrrolidin-3-yl)methyl]-2-chloropropanamide4-chlorobenzyl alcohol is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inhibiting the growth and proliferation of cancer cells. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[(1-Butylsulfonylpyrrolidin-3-yl)methyl]-2-chloropropanamide4-chlorobenzyl alcohol has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which play important roles in cancer cell growth and proliferation. Additionally, it has been found to induce the expression of certain genes involved in apoptosis and cell cycle arrest.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[(1-Butylsulfonylpyrrolidin-3-yl)methyl]-2-chloropropanamide4-chlorobenzyl alcohol in lab experiments is its potent antitumor activity. It has been shown to be effective against a wide range of cancer cell lines, making it a versatile tool for studying cancer biology. However, one limitation of using this compound is its potential toxicity. It may cause adverse effects in normal cells, which could limit its clinical use.
Direcciones Futuras
There are several future directions for the study of N-[(1-Butylsulfonylpyrrolidin-3-yl)methyl]-2-chloropropanamide4-chlorobenzyl alcohol. One area of research is the development of more potent analogs of the compound with improved selectivity and reduced toxicity. Another area of research is the investigation of the compound's mechanism of action, which could provide insights into new targets for cancer therapy. Additionally, the compound's potential applications in the treatment of bacterial and fungal infections warrant further investigation.
Métodos De Síntesis
The synthesis of N-[(1-Butylsulfonylpyrrolidin-3-yl)methyl]-2-chloropropanamide4-chlorobenzyl alcohol involves the reaction of 3-aminopyrrolidine with 4-chlorobenzyl alcohol in the presence of Boc-anhydride and triethylamine. The reaction is carried out in anhydrous dichloromethane at room temperature for several hours. The resulting product is then purified by column chromatography to obtain the desired compound.
Aplicaciones Científicas De Investigación
N-[(1-Butylsulfonylpyrrolidin-3-yl)methyl]-2-chloropropanamide4-chlorobenzyl alcohol has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to possess antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
N-[(1-butylsulfonylpyrrolidin-3-yl)methyl]-2-chloropropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23ClN2O3S/c1-3-4-7-19(17,18)15-6-5-11(9-15)8-14-12(16)10(2)13/h10-11H,3-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGPUJDGXPJGLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(C1)CNC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-Butylsulfonylpyrrolidin-3-yl)methyl]-2-chloropropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-(1-ethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2455926.png)
![Methyl 4-[(4,6-diaminopyrimidin-2-ylthio)methyl]benzoate](/img/structure/B2455927.png)
![N-(3-ethoxypropyl)-6-methyl-1-phenyl-3-(2-thienyl)-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxamide](/img/structure/B2455929.png)
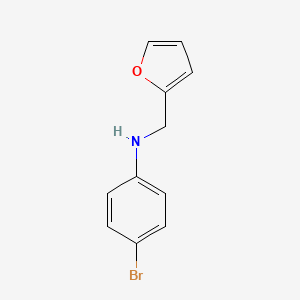
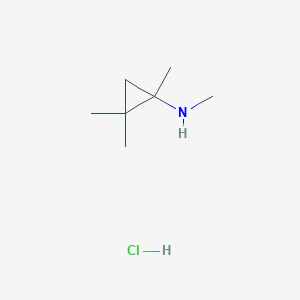
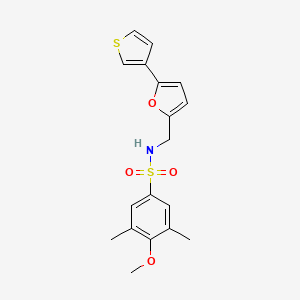
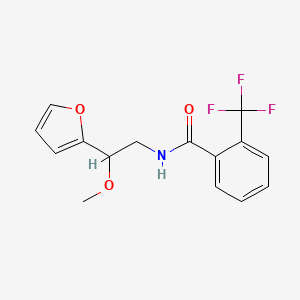
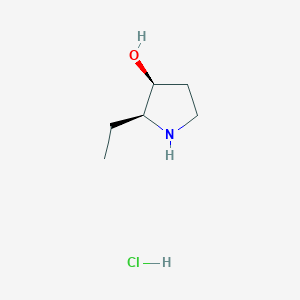
![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2455937.png)
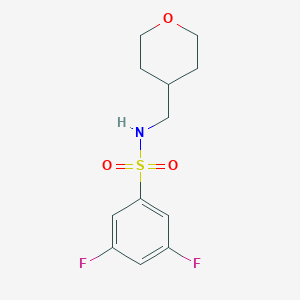
![N-[(2-benzoylphenyl)sulfonyl]glycine](/img/structure/B2455939.png)
![1',2'-Dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B2455943.png)
![2-Chloro-N-[2-(2,2-dimethyl-3H-1-benzofuran-7-yl)ethyl]acetamide](/img/structure/B2455944.png)
